2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile
Description
2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile is a nitrile-containing aromatic compound featuring a 4-chlorophenylsulfonyl group and a hydroxypropoxy linker. Its molecular formula is C₁₆H₁₄ClNO₄S, with a molar mass of ~351.6 g/mol. The sulfonyl group confers strong electron-withdrawing properties, while the hydroxypropoxy chain enhances solubility in polar solvents.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-13-5-7-15(8-6-13)23(20,21)11-14(19)10-22-16-4-2-1-3-12(16)9-18/h1-8,14,19H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLYWCNMBMCVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile is a compound of interest due to its potential pharmacological applications. The presence of a sulfonyl group and a cyano moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile can be described as follows:
- Molecular Formula: C16H16ClN1O4S
- Molecular Weight: Approximately 353.82 g/mol
This compound features a chlorophenyl sulfonyl group, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Research indicates that compounds containing sulfonyl groups often exhibit diverse biological activities, including:
- Antimicrobial Activity: Several studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, derivatives of 4-chlorophenyl sulfonamide have been tested against various microbial strains, demonstrating varying degrees of efficacy .
- Antitumor Activity: Compounds similar to 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile have been evaluated for their potential to inhibit tumor cell proliferation. The presence of the cyano group may enhance interactions with DNA or other cellular targets, leading to apoptosis in cancer cells .
Case Studies and Experimental Findings
-
Antimicrobial Screening:
- A series of sulfonamide derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting that 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile could be a viable candidate for further development .
- Cytotoxicity Assays:
- Pharmacokinetics and Toxicology:
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related nitrile derivatives:
Key Differences and Implications
Sulfonyl vs. Sulfanyl Groups :
- The sulfonyl group (-SO₂-) in the target compound increases polarity and hydrogen-bonding capacity compared to the sulfanyl (-S-) group in 2-[(4-bromophenyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile . This enhances solubility in aqueous media and may improve binding affinity to charged biological targets .
In contrast, the rigid pyridine core in the sulfanyl derivative restricts spatial adaptability .
Aromatic vs. Heteroaromatic Cores :
- The benzene ring in the target compound provides a planar, electron-rich aromatic system, whereas the pyridine ring in the sulfanyl analog introduces a basic nitrogen atom, altering electronic distribution and π-π stacking interactions .
Substituent Effects :
- The 4-chlorophenyl group in the target compound balances lipophilicity and steric bulk, while the 2,3-dihydrobenzo[b][1,4]dioxin substituent in the third compound adds significant steric hindrance, likely reducing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
